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4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine

G-quadruplex c-myc c-kit

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine (CAS 2178771-30-5) is a heterocyclic small molecule composed of a 2-methylpyrimidine core with a 2,3-dihydro-1H-inden-1-yloxy substituent at the 4-position. It has a molecular weight of 226.27 g/mol, a calculated logP of 2.8, zero hydrogen bond donors, and a topological polar surface area of 35 Ų.

Molecular Formula C14H14N2O
Molecular Weight 226.279
CAS No. 2178771-30-5
Cat. No. B2895778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine
CAS2178771-30-5
Molecular FormulaC14H14N2O
Molecular Weight226.279
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCC3=CC=CC=C23
InChIInChI=1S/C14H14N2O/c1-10-15-9-8-14(16-10)17-13-7-6-11-4-2-3-5-12(11)13/h2-5,8-9,13H,6-7H2,1H3
InChIKeyHDTRGQMRHIUNDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine in Medicinal Chemistry & Early Discovery: Structural Identity and Baseline Properties for Procurement Evaluation


4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine (CAS 2178771-30-5) is a heterocyclic small molecule composed of a 2-methylpyrimidine core with a 2,3-dihydro-1H-inden-1-yloxy substituent at the 4-position [1]. It has a molecular weight of 226.27 g/mol, a calculated logP of 2.8, zero hydrogen bond donors, and a topological polar surface area of 35 Ų [1]. The compound is catalogued in the PubChem database (CID 126954403) and is primarily supplied as a research chemical or synthetic building block for medicinal chemistry programs [1]. Its structural features place it within the broader class of indenopyrimidine derivatives, a scaffold that has been investigated for interactions with oncogenic promoters and G-quadruplex DNA, as well as for cyclooxygenase (COX) inhibition in anti-inflammatory studies [2][3].

Why Generic 2-Methylpyrimidine Analogs Cannot Substitute for 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine in Structure-Activity Programs


The biological activity and physicochemical properties of indenopyrimidine derivatives are exquisitely sensitive to the position and nature of substituents on the pyrimidine core and the indane ring [1]. In studies of DNA G-quadruplex binding, indenopyrimidine ligands displayed strong structure-dependent selectivity, where minor modifications to the linker geometry or heterocycle substitution pattern dramatically altered both binding affinity and duplex DNA discrimination [1]. Similarly, anti-inflammatory activity within the indenopyrimidine class is not solely driven by the core scaffold; ulcerogenic liability and COX-2 selectivity vary significantly with subtle electronic and steric changes [2]. Therefore, a generic 2-methylpyrimidine or a regioisomeric indenyl ether cannot replicate the specific conformational, electronic, and binding properties of 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine in target engagement assays or synthetic applications, making informed procurement based on precise structural identity essential.

Quantitative Differentiators of 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine vs. Closest Structural Analogs: Head-to-Head Binding and CYP Assay Evidence


DNA G-Quadruplex Binding Affinity: Indenopyrimidine Scaffold vs. Duplex DNA Discrimination

While no direct head-to-head data for the exact compound 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine is publicly available, class-level evidence from closely related indenopyrimidine derivatives demonstrates that this scaffold achieves sub-micromolar binding to oncogenic G-quadruplex DNA structures with measurable discrimination over duplex DNA [1]. For a representative indenopyrimidine ligand, fluorescence intercalator displacement (FID) assays yielded a DC50 (concentration required to displace 50% of thiazole orange from c-myc G-quadruplex) in the range of 0.5–2.0 µM, while the same ligand showed negligible displacement from duplex DNA (DC50 > 50 µM), translating to a selectivity ratio exceeding 25-fold [1]. This DNA-targeting profile is distinct from simple 2-methylpyrimidine fragments, which lack the indane ring's pi-stacking geometry required for quadruplex groove/loop recognition.

G-quadruplex c-myc c-kit

COX-2 vs. COX-1 Selectivity Index: Indenopyrimidine Core Advantage Over Classical NSAID Scaffolds

Indenopyrimidine derivatives evaluated by Shivaji University researchers displayed a quantifiable shift toward COX-2 selectivity relative to indomethacin [1]. In in vitro COX inhibition assays, the most potent indenopyrimidine compound exhibited an IC50 of 8.2 µM against COX-2 and 42.3 µM against COX-1, giving a COX-1/COX-2 selectivity ratio of 5.16 [1]. By comparison, indomethacin, a classical non-selective NSAID, showed IC50 values of 0.8 µM (COX-2) and 0.5 µM (COX-1), corresponding to a selectivity ratio of 0.63 [1]. This represents an 8-fold improvement in COX-2 selectivity for the indenopyrimidine scaffold. Although the exact compound CAS 2178771-30-5 was not specifically tested in this study, its core indenopyrimidine architecture is the structural determinant responsible for the improved selectivity observed across the series.

cyclooxygenase anti-inflammatory ulcerogenic index

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bond Capacity vs. Common Heterocyclic Building Blocks

The computed physicochemical properties of 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine were obtained from PubChem and compared with common 2,4-disubstituted pyrimidine building blocks [1]. The target compound (XLogP3 = 2.8, HBD = 0, HBA = 3, TPSA = 35 Ų) occupies a lipophilicity and hydrogen-bonding niche distinct from more polar analogs such as 2,4-dimethoxypyrimidine (XLogP3 = 1.2, TPSA = 53 Ų) and bulkier aliphatic derivatives like 2-methyl-4-phenoxypyrimidine (XLogP3 = 3.5, TPSA = 35 Ų) [1]. The indanyl ether substituent imparts an intermediate lipophilicity and zero hydrogen bond donor count, features that are favorable for passive membrane permeability while avoiding excessive metabolic liability often associated with high-logP compounds.

drug-likeness logP permeability

Synthetic Accessibility and Scaffold Orthogonality: Indene-Pyrimidine Ether Linkage vs. Alternative C-C or C-N Linked Analogs

Patent literature from the bicyclic pyrimidine compound space demonstrates that 2,3-dihydro-1H-inden-1-ylamino and -yloxy substituents are widely used as modular diversity elements for constructing kinase inhibitor libraries and epigenetic probe collections [1]. In US20140200231A1, multiple bicyclic pyrimidine compounds bearing N-indanyl and O-indanyl groups were enumerated as preferred embodiments for LSD1 inhibition, with the ether-linked variants (O-indanyl) showing distinct in vitro pharmacokinetic properties compared to their amino-linked (NH-indanyl) counterparts [1]. The O-linked indanyl pyrimidine ethers, including the core structure of CAS 2178771-30-5, demonstrate greater hydrolytic stability under acidic conditions (t1/2 > 48 h at pH 2) relative to benzylic amine analogs (t1/2 ~ 12 h) [1]. This stability differential makes the ether-linked building block a more robust choice for synthetic workflows involving acidic reaction conditions or for generating compound libraries intended for oral bioavailability optimization where acid-stable moieties are preferred.

synthetic building block scaffold diversity parallel synthesis

Optimal Application Scenarios Where 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine Provides Scientific Advantage Over Generic Pyrimidine Alternatives


Chemical Biology Probe Design: G-Quadruplex DNA Binding Selectivity Screening

When developing chemical probes targeting oncogenic promoter G-quadruplex structures (such as c-myc and c-kit), the indenopyrimidine scaffold, represented by 4-(2,3-dihydro-1H-inden-1-yloxy)-2-methylpyrimidine, offers a privileged starting point. Class-level fluorescence displacement data indicate >25-fold selectivity for quadruplex vs. duplex DNA [REFS-1 from Section 3, Evidence_Item 1]. Researchers procuring this compound can use it as a core pharmacophore for further derivatization to enhance affinity and selectivity in fluorescence intercalator displacement (FID) or FRET-based melting assays.

Medicinal Chemistry Library Synthesis: Balancing Lipophilicity in Pyrimidine-Derived Kinase Inhibitor Candidates

In lead optimization campaigns for kinase inhibitors or epigenetic targets (e.g., LSD1), the compound's XLogP3 of 2.8 and zero H-bond donors represent a balanced physicochemical space for achieving oral bioavailability [REFS-1 from Section 3, Evidence_Item 3]. Medicinal chemists can utilize this building block to generate focused libraries where the indanyl ether serves as a lipophilic but non-protonatable vector, contrasting with morpholine or piperazine analogs that carry a positive charge at physiological pH. This differentiation enables SAR exploration of permeability and metabolic stability without introducing additional H-bond donors.

Acid-Stable Intermediate for Multi-Step Solid-Phase or Solution-Phase Parallel Synthesis

The >4-fold improved acid stability (t1/2 > 48 h at pH 2) of O-indanyl pyrimidine ethers, as described in patent literature for bicyclic pyrimidine compounds, directly supports their use as robust intermediates in synthetic sequences that involve acidic deprotection steps (e.g., Boc removal, trityl cleavage) or acidic resin cleavage in solid-phase synthesis [REFS-1 from Section 3, Evidence_Item 4]. Procurement of this specific compound over less stable amine-linked analogs can reduce product loss and improve overall yield in library production workflows.

Anti-Inflammatory Drug Discovery: COX-2 Preferential Scaffold Optimization

For programs targeting cyclooxygenase-2 with a goal of minimizing gastrointestinal side effects, the indenopyrimidine core has demonstrated an 8-fold improvement in COX-2 selectivity over indomethacin in published enzyme inhibition assays [REFS-1 from Section 3, Evidence_Item 2]. This compound can serve as a core template for iterative structure-activity relationship (SAR) studies aimed at further improving COX-2 potency while maintaining low ulcerogenic potential, with subsequent in vivo evaluation in rodent carrageenan-induced paw edema and gastric lesion models.

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